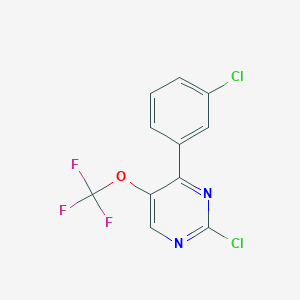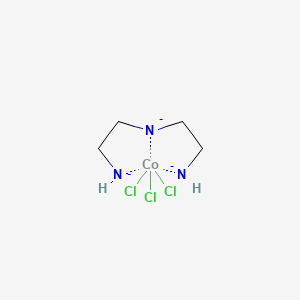
Iron(2+);bromide;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+);bromide;hydrate, also known as Iron(II) bromide hydrate, is an inorganic compound with the chemical formula FeBr₂(H₂O)ₓ. This compound is typically found in a hydrated form and is known for its yellow-brown appearance. It is a common precursor to other iron compounds and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(II) bromide hydrate can be synthesized by reacting iron powder with concentrated hydrobromic acid in a methanol solution. The reaction produces a methanol solvate, which upon heating in a vacuum, yields pure Iron(II) bromide . Another method involves the reduction of ferric bromide using toluene or xylene as reducing agents under reflux conditions .
Industrial Production Methods: In industrial settings, Iron(II) bromide is often produced by the direct reaction of iron with bromine gas. This exothermic reaction must be carefully controlled to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: Iron(II) bromide hydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form Iron(III) bromide.
Reduction: It can be reduced from ferric bromide to ferrous bromide using reducing agents like toluene or xylene.
Substitution: It reacts with tetraethylammonium bromide to form tetraethylammonium iron bromide.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents.
Reduction: Toluene, xylene, or hydrogen gas.
Substitution: Tetraethylammonium bromide.
Major Products:
Oxidation: Iron(III) bromide.
Reduction: Iron(II) bromide.
Substitution: Tetraethylammonium iron bromide.
Scientific Research Applications
Iron(II) bromide hydrate is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism by which Iron(II) bromide hydrate exerts its effects involves its ability to act as a source of iron(II) ions. These ions can participate in various redox reactions, facilitating electron transfer processes. In catalytic applications, Iron(II) bromide can lower the activation energy of reactions, thereby increasing their rate .
Comparison with Similar Compounds
- Iron(II) chloride (FeCl₂)
- Iron(II) fluoride (FeF₂)
- Iron(II) iodide (FeI₂)
- Cobalt(II) bromide (CoBr₂)
Comparison: Iron(II) bromide hydrate is unique due to its specific reactivity and solubility properties. Compared to Iron(II) chloride, it has a different crystal structure and solubility profile. Iron(II) fluoride and Iron(II) iodide have different halide ions, which affect their reactivity and applications. Cobalt(II) bromide, while similar in structure, has different magnetic and catalytic properties .
Properties
Molecular Formula |
BrFeH2O+ |
|---|---|
Molecular Weight |
153.76 g/mol |
IUPAC Name |
iron(2+);bromide;hydrate |
InChI |
InChI=1S/BrH.Fe.H2O/h1H;;1H2/q;+2;/p-1 |
InChI Key |
HAYOWFCRMVNMJW-UHFFFAOYSA-M |
Canonical SMILES |
O.[Fe+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B13733123.png)

![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)

